2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid
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Overview
Description
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid is a synthetic organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound features a propanoic acid group attached to the cinnoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring is constructed through cyclization reactions.
Introduction of the Propanoic Acid Group: The propanoic acid moiety can be introduced via alkylation or acylation reactions.
Oxidation and Reduction Steps: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cinnoline Derivatives: Compounds with similar cinnoline cores but different substituents.
Propanoic Acid Derivatives: Compounds with similar propanoic acid groups but different aromatic cores.
Uniqueness
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid is unique due to its specific combination of the cinnoline core and propanoic acid group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)13-10(14)6-8-4-2-3-5-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16) |
InChI Key |
WXNKHUSYAKIXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=C2CCCCC2=N1 |
Origin of Product |
United States |
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